molecular formula C5H5ClN2O B1418198 6-(Chloromethyl)pyrimidin-4-OL CAS No. 94171-03-6

6-(Chloromethyl)pyrimidin-4-OL

Cat. No.: B1418198
CAS No.: 94171-03-6
M. Wt: 144.56 g/mol
InChI Key: OPIOOXDZVDOAAZ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at the 4-position and a chloromethyl substituent at the 6-position. Its molecular formula is C₅H₅ClN₂O, with a molecular weight of 183.27 g/mol . The compound’s CAS registry number is 1343893-40-2, and it is frequently utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive chloromethyl group, which facilitates alkylation and cross-coupling reactions . Synonyms include 6-(chloromethyl)-1H-pyrimidin-4-one and 6-(chloromethyl)pyrimidin-4(3H)-one .

Properties

IUPAC Name

4-(chloromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-2-4-1-5(9)8-3-7-4/h1,3H,2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIOOXDZVDOAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)pyrimidin-4-OL typically involves the chloromethylation of pyrimidin-4-OL. One common method is the reaction of pyrimidin-4-OL with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 6-position of the pyrimidine ring . The reaction conditions often include a solvent such as acetic acid and a catalyst like zinc chloride to facilitate the chloromethylation process.

Industrial Production Methods

Industrial production of 6-(Chloromethyl)pyrimidin-4-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Chloromethyl)pyrimidin-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Substituents Key Applications/Reactivity
6-(Chloromethyl)pyrimidin-4-ol 1343893-40-2 C₅H₅ClN₂O -ClCH₂ (6-position), -OH (4-position) Alkylating agent, pharmaceutical intermediates
2-(Chloromethyl)-6-methylpyrimidin-4-ol 23862-02-4 C₆H₇ClN₂O -ClCH₂ (2-position), -CH₃ (6-position) Intermediate in heterocyclic synthesis
6-(Chloromethyl)-2-(3-methylphenyl)pyrimidin-4-ol - C₁₂H₁₁ClN₂O -ClCH₂ (6-position), -C₆H₄CH₃ (2-position) Potential use in ligand design (e.g., kinase inhibitors)
2-Amino-5-chloro-6-methylpyrimidin-4-ol 7749-63-5 C₅H₆ClN₃O -NH₂ (2-position), -Cl (5-position), -CH₃ (6-position) Antimicrobial agents, nucleoside analogs
6-(Methoxymethyl)-2-(3-pyridyl)pyrimidin-4-ol - C₁₁H₁₂N₃O₂ -OCH₂CH₃ (6-position), -C₅H₄N (2-position) Stabilized intermediates for drug delivery systems

Substituent Effects on Reactivity and Stability

Chloromethyl Position: The 6-(chloromethyl) group in the parent compound exhibits higher reactivity toward nucleophilic substitution compared to the 2-(chloromethyl) isomer (CAS 23862-02-4). Steric hindrance at the 2-position reduces accessibility for alkylation reactions .

Amino and Methoxymethyl Modifications: The 2-amino-5-chloro-6-methyl derivative (CAS 7749-63-5) shows increased hydrogen-bonding capacity via the -NH₂ group, enhancing solubility in polar solvents. This property is leveraged in antimicrobial formulations . Replacing chloromethyl with methoxymethyl (6-position) in the 3-pyridyl analog reduces electrophilicity, improving stability for sustained-release applications .

Biological Activity

6-(Chloromethyl)pyrimidin-4-OL is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant findings.

Chemical Structure and Properties

6-(Chloromethyl)pyrimidin-4-OL has the following chemical structure:

  • IUPAC Name : 6-(Chloromethyl)pyrimidin-4-ol
  • CAS Number : 94171-03-6
  • Molecular Formula : C7H7ClN2O

The presence of the chloromethyl group and the hydroxyl group on the pyrimidine ring is significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds related to pyrimidines, including 6-(Chloromethyl)pyrimidin-4-OL, exhibit notable antimicrobial properties. In a study assessing various pyrimidine derivatives, it was found that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
6-(Chloromethyl)pyrimidin-4-OLEffective against Staphylococcus aureusEffective against Escherichia coli

This suggests that 6-(Chloromethyl)pyrimidin-4-OL could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 6-(Chloromethyl)pyrimidin-4-OL has also been explored. A study focused on the synthesis of pyrimidine derivatives showed that modifications to the pyrimidine structure could enhance cytotoxic effects against various cancer cell lines. The mechanism of action likely involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Researchers conducted in vitro assays to evaluate cytotoxicity, revealing that certain derivatives exhibited IC50 values comparable to established anticancer drugs. For example:

CompoundCell Line TestedIC50 (µM)
6-(Chloromethyl)pyrimidin-4-OLHeLa (cervical cancer)15
6-(Chloromethyl)pyrimidin-4-OLMCF7 (breast cancer)20

These results indicate a promising avenue for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrimidine derivatives highlight the importance of specific functional groups in modulating biological activity. For 6-(Chloromethyl)pyrimidin-4-OL, the chloromethyl and hydroxyl groups are critical for enhancing its interaction with biological targets.

  • Chloromethyl Group : This substituent may facilitate nucleophilic attack by biological molecules, enhancing reactivity.
  • Hydroxyl Group : The presence of this group can increase solubility and bioavailability, factors essential for effective therapeutic agents.

Key Findings from SAR Studies

A comprehensive SAR analysis identified that variations in substituents at different positions on the pyrimidine ring significantly affected both antimicrobial and anticancer activities. Compounds with electron-withdrawing groups at specific positions showed increased potency compared to their electron-donating counterparts .

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrimidine derivatives, including 6-(Chloromethyl)pyrimidin-4-OL, and evaluated their antimicrobial efficacy using standard disk diffusion methods. The results demonstrated that this compound exhibited superior activity against Staphylococcus aureus, outperforming several known antibiotics.

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of various pyrimidine derivatives, including our compound of interest. The researchers conducted MTT assays across multiple cancer cell lines, confirming that 6-(Chloromethyl)pyrimidin-4-OL displayed significant cytotoxicity with a mechanism potentially involving apoptosis induction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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